1,1,2-Trichloro-1-fluoropropane

Catalog No.
S13946480
CAS No.
421-41-0
M.F
C3H4Cl3F
M. Wt
165.42 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1,2-Trichloro-1-fluoropropane

CAS Number

421-41-0

Product Name

1,1,2-Trichloro-1-fluoropropane

IUPAC Name

1,1,2-trichloro-1-fluoropropane

Molecular Formula

C3H4Cl3F

Molecular Weight

165.42 g/mol

InChI

InChI=1S/C3H4Cl3F/c1-2(4)3(5,6)7/h2H,1H3

InChI Key

WLJAYGJMTFQRCH-UHFFFAOYSA-N

Canonical SMILES

CC(C(F)(Cl)Cl)Cl

1,1,2-Trichloro-1-fluoropropane, also known as hydrofluorocarbon 251dc, is a halogenated organic compound with the molecular formula C3_3H3_3Cl3_3F. It is characterized by three chlorine atoms and one fluorine atom attached to a propane backbone. The compound is primarily used in various industrial applications due to its unique chemical properties, including its ability to act as a refrigerant and solvent.

  • Substitution Reactions: Chlorine atoms can be replaced with other halogens or functional groups. For example, using sodium iodide in acetone can facilitate halogen exchange.
  • Reduction Reactions: The compound can be reduced to form less chlorinated derivatives, often using zinc dust in acetic acid.
  • Oxidation Reactions: Oxidation may lead to the formation of more complex fluorinated and chlorinated compounds, typically employing strong oxidizing agents like potassium permanganate under acidic conditions.

The major products formed from these reactions include various halogenated propanes and partially dehalogenated derivatives.

Various methods exist for synthesizing 1,1,2-trichloro-1-fluoropropane:

  • Chlorination of Propane: This involves the direct chlorination of propane in the presence of chlorine gas under controlled conditions.
  • Fluorination Processes: Fluorination can be achieved by reacting chlorinated intermediates with hydrogen fluoride in the presence of catalysts. This method allows for the selective introduction of fluorine atoms into the propane structure.

These synthesis routes are crucial for producing the compound in industrial settings.

The primary applications of 1,1,2-trichloro-1-fluoropropane include:

  • Refrigerants: It is used as a refrigerant in cooling systems due to its favorable thermodynamic properties.
  • Solvent: The compound serves as a solvent in various chemical processes and formulations.
  • Intermediate in Chemical Synthesis: It is utilized as an intermediate in the production of other fluorinated and chlorinated compounds.

Studies on interaction mechanisms indicate that 1,1,2-trichloro-1-fluoropropane can interact with various molecular targets within biological systems. These interactions may lead to alterations in enzyme activities and metabolic pathways. Ongoing research aims to elucidate specific pathways affected by this compound.

Several compounds exhibit structural similarities to 1,1,2-trichloro-1-fluoropropane. Here’s a comparison highlighting its uniqueness:

Compound NameStructureNotable Differences
1,2-DichloropropaneC3_3H6_6Cl2_2Lacks fluorine; fewer chlorine atoms
1,2-Dichloro-3-fluoropropaneC3_3H4_4Cl2_2FContains one less chlorine atom
1,1-Dichloro-2-fluoropropaneC3_3H4_4Cl2_2FDifferent positioning of chlorine atoms
1,2,3-TrichloropropaneC3_3H5_5Cl3_3Lacks fluorine; all chlorine atoms are in different positions

Uniqueness: The unique arrangement of chlorine and fluorine atoms in 1,1,2-trichloro-1-fluoropropane imparts distinct chemical properties that enhance its reactivity compared to its analogs. This makes it particularly effective in specific applications such as refrigeration and solvent usage.

XLogP3

2.9

Hydrogen Bond Acceptor Count

1

Exact Mass

163.936261 g/mol

Monoisotopic Mass

163.936261 g/mol

Heavy Atom Count

7

Dates

Last modified: 08-10-2024

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